Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
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Overview
Description
Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a heterocyclic compound with the molecular formula C₄H₂N₄Na₂O₄. It is known for its unique structure, which includes a tetrazine ring—a six-membered ring containing four nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the reaction of hydrazine derivatives with dicarboxylic acid chlorides. One common method includes the reaction of dihydrazine with oxalyl chloride, followed by cyclization to form the tetrazine ring. The resulting compound is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of esters or amides.
Major Products: The major products formed from these reactions include esters, amides, and various substituted tetrazine derivatives .
Scientific Research Applications
Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible redox reactions. The tetrazine ring can be oxidized and reduced, which is accompanied by significant changes in its electronic structure and color. This property makes it useful in sensor applications, where it can detect the presence of oxidative agents by changing color .
Comparison with Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: This compound is similar in structure but lacks the disodium salt form.
1,2,4,5-Tetrazine derivatives: These include various substituted tetrazines that have different functional groups attached to the tetrazine ring.
Uniqueness: Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its disodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it particularly useful in applications where solubility is a critical factor .
Properties
IUPAC Name |
disodium;1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJQRCMKIAPUCX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422197 |
Source
|
Record name | Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96898-32-7 |
Source
|
Record name | Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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